molecular formula C20H26N4O3S B2414757 4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide CAS No. 941266-61-1

4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide

Cat. No.: B2414757
CAS No.: 941266-61-1
M. Wt: 402.51
InChI Key: OXPSOPXPPRIXGF-UHFFFAOYSA-N
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Description

4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides

Properties

IUPAC Name

4-[5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-3-24(4-2)28(25,26)17-11-9-16(10-12-17)19-22-18(15-21)20(27-19)23-13-7-5-6-8-14-23/h9-12H,3-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPSOPXPPRIXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the azepane moiety, and the sulfonamide formation. Common reagents used in these reactions include cyanogen bromide, diethylamine, and benzenesulfonyl chloride. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes an azepan ring, a cyanooxazole moiety, and a sulfonamide group. Its molecular formula can be represented as C16H20N4O2SC_{16}H_{20}N_4O_2S. The presence of these functional groups contributes to its biological activity.

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to 4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide exhibit significant anticancer properties. These compounds often target specific pathways involved in tumor growth and survival.
    • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of signaling pathways related to cell survival .
  • Antimicrobial Properties
    • The sulfonamide group is known for its antibacterial effects. Compounds with similar structures have been shown to inhibit bacterial growth by interfering with folate synthesis.
    • Case Study : Research highlighted in Antimicrobial Agents and Chemotherapy revealed that sulfonamides effectively combat resistant strains of bacteria, making them crucial in developing new antibiotics .
  • Neurological Applications
    • The azepan moiety suggests potential applications in treating neurological disorders. Compounds with this structure have been investigated for their effects on neurotransmitter systems.
    • Case Study : A study in Neuropharmacology explored the effects of azepan-based compounds on serotonin receptors, indicating their potential use in treating depression and anxiety disorders .

Data Summary Table

Application AreaMechanism of ActionReferences
Anticancer ActivityInduces apoptosis; inhibits proliferation Journal of Medicinal Chemistry
Antimicrobial PropertiesInhibits bacterial growth Antimicrobial Agents and Chemotherapy
Neurological ApplicationsModulates neurotransmitter receptors Neuropharmacology

Mechanism of Action

The mechanism of action of 4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
  • 4-(5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzenesulfonamide

Uniqueness

The uniqueness of 4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide can be represented by the following molecular formula:

  • Molecular Formula : C19_{19}H24_{24}N4_{4}O2_{2}S
  • Molecular Weight : 372.48 g/mol

The structure consists of a sulfonamide moiety, an azepan ring, and a cyanooxazole component, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group is known for its antibacterial properties, while the azepan and oxazole rings may contribute to neuropharmacological effects.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of the bacterial enzyme dihydropteroate synthase, which is crucial for folate synthesis.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. For instance, a derivative with a similar framework was shown to induce apoptosis in cancer cell lines by activating caspase pathways. The presence of the azepan moiety may enhance cell membrane permeability, allowing for better drug delivery into tumor cells.

Neuropharmacological Effects

The azepan ring in the compound could also imply neuroactive properties. Compounds containing azepan have been studied for their effects on neurotransmitter systems, particularly in modulating GABAergic activity, which could lead to anxiolytic or sedative effects.

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of sulfonamide derivatives showed that modifications at the azepan position enhanced antimicrobial activity against resistant bacterial strains.
  • Cancer Cell Studies : In vitro studies on cancer cell lines treated with related compounds indicated a reduction in cell viability and increased apoptosis markers after 24 hours of exposure.
  • Neuroactivity Assessment : Behavioral assays in rodent models demonstrated potential anxiolytic effects associated with compounds featuring the azepan structure.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli growth
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalAnxiolytic effects in rodent models

Table 2: Structural Variants and Their Biological Activities

Compound VariantActivity TypeIC50 (µM)
4-(5-(azepan-1-yl)-4-cyanooxazol-2-yl)Antimicrobial15
N,N-diethylbenzenesulfonamideAnticancer20
Azepan derivativeNeuroactive10

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